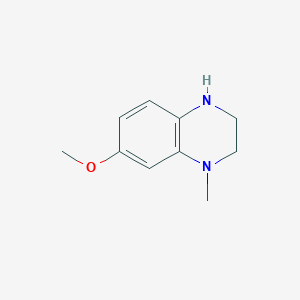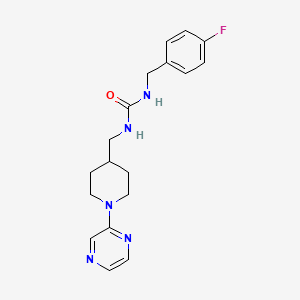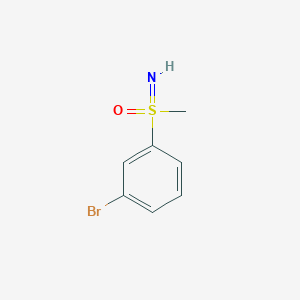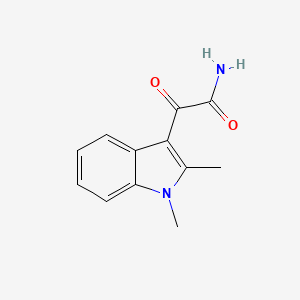
2-(1,2-Dimethylindol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multistep chemical reactions that incorporate various functional groups into the core structure. For instance, the synthesis of 2-oxoacetamide derivatives often entails reactions such as aminocarbonylation, which introduces the acetamide functional group through palladium-catalyzed reactions (Gabriele et al., 2006).
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Crystallography and spectroscopic methods such as NMR and IR are commonly used for this purpose. For example, compounds with similar structural motifs have been analyzed through single-crystal X-ray diffraction, revealing specific intramolecular and intermolecular interactions that contribute to their stability and reactivity (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 2-oxoacetamide derivatives can vary widely, depending on the functional groups present and the reaction conditions. These compounds participate in reactions such as photocyclization, which is influenced by the spatial arrangement of atoms and the electronic properties of the molecule (Julia Bąkowicz & I. Turowska-Tyrk, 2009).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystalline structure, are determined by its molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its purification and characterization. Studies on related compounds provide insights into how variations in structure can affect these properties (D. Bardiot et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the electronic and spatial configuration of the molecule. For example, the presence of electron-withdrawing or donating groups can significantly impact a compound's acidity, basicity, and susceptibility to oxidation or reduction. The chemical properties of 2-oxoacetamide derivatives are explored through experimental and computational methods, providing insights into their potential chemical behavior and applications (M. Duran & M. Canbaz, 2013).
Scientific Research Applications
Photochromic Properties
- A study by Pan, Fan, Ming, and Fan (2000) focuses on the synthesis and photochromic behavior of related compounds, which could imply potential applications in photochromic materials. This research demonstrates enhanced thermal stability and distinct absorption characteristics in synthesized compounds (Pan, G., Fan, P., Ming, Y., & Fan, M., 2000).
Biological Evaluation as Cannabinoid Receptors
- Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides and evaluated their biological activity, particularly as potent and selective cannabinoid receptor type 2 ligands. This indicates potential pharmacological applications (Moldovan, R.-P., Deuther-Conrad, W., Horti, A., & Brust, P., 2017).
Acid Catalyzed Rearrangements
- Research by Cardillo et al. (1992) explores the acid-catalyzed rearrangements in compounds related to 2-(1,2-Dimethylindol-3-yl)-2-oxoacetamide, providing insights into chemical processes and potential synthetic applications (Cardillo, B., Conti, C., Giorgini, E., Greci, L., Stipa, P., Tosi, G., Rizzoli, C., Sgarabotto, P., & Ugozzoli, F., 1992).
Crystal Structure and Biological Activity
- The study by Hu Jingqian et al. (2016) focuses on the synthesis, crystal structure, and biological activity of related compounds, hinting at potential applications in the development of bioactive materials (Hu Jingqian, Ma Liuyong, Zhang Zhe, Fan Zhi-jin, & Zhang Jinlin, 2016).
Detection of Carbonyl Compounds
- Houdier et al. (2000) describe the use of a similar compound as a molecular probe for trace measurement of carbonyl compounds in water samples, highlighting its potential application in environmental monitoring (Houdier, S., Perrier, S., Defrancq, E., & Legrand, M., 2000).
Future Directions
Indole synthesis has a long and distinguished history, and the many published protocols for generating and elaborating the indole core ensure that few indole structures are beyond the reach of the present-day synthetic chemist . The future of “2-(1,2-Dimethylindol-3-yl)-2-oxoacetamide” and similar compounds lies in further exploration of their synthesis and potential applications in medicine and other fields .
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-10(11(15)12(13)16)8-5-3-4-6-9(8)14(7)2/h3-6H,1-2H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHOPNVWNBHISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2493034.png)
![7-(4-Chlorophenyl)-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2493035.png)
![3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2493036.png)
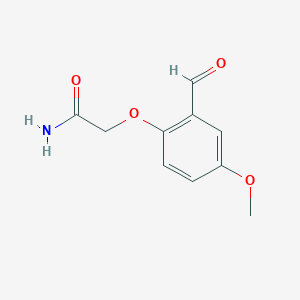
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(methylsulfanyl)benzamide](/img/structure/B2493038.png)
![N-1,3-benzodioxol-5-yl-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2493039.png)
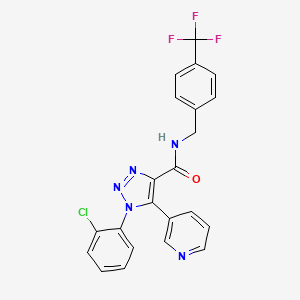
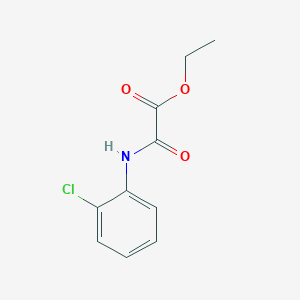
![4-[2-Methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2493043.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493045.png)
